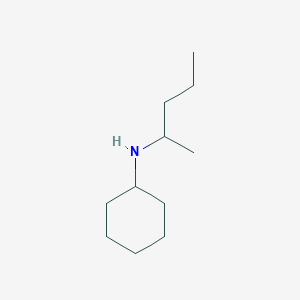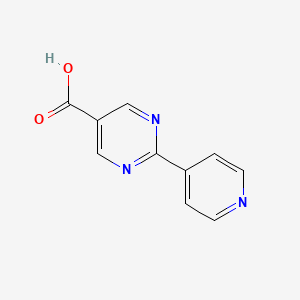
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
“2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C10H7N3O2 . It is a solid substance and has a molecular weight of 201.18 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C10H7N3O2 . More detailed structural information might be available in specific databases or scientific literature.Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its boiling point is between 403.5-404.5 . .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs) and Photophysics :
- Research has utilized derivatives of 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid in synthesizing heteroleptic Ir(III) metal complexes. These complexes have been applied in high-performance sky-blue- and white-emitting OLEDs, demonstrating significant potential in display and lighting technologies. The photophysical properties of these complexes have been studied, revealing insights into emission color and efficiency (Chang et al., 2013).
Chemical Synthesis and Structural Analysis :
- This compound and its derivatives have been used in various chemical synthesis processes. For instance, their reactions with pentaphenylantimony have been studied, leading to the formation of complex organic compounds. The structural features of these compounds have been established using X-ray diffraction analysis (Gubanova et al., 2020).
Ruthenium(II) Polypyridyl Complexes in Biomedical Applications :
- Derivatives of this compound have been used in the synthesis of ruthenium(II) dicarbonyl complexes. These complexes are studied for their potential in biosensing and biomedical applications, including photoinduced CO-release studies. This highlights the compound's relevance in developing new therapeutic and diagnostic tools (Bischof et al., 2013).
Nonlinear Optical Properties and Computational Chemistry :
- Studies on thiopyrimidine derivatives, including those related to this compound, have explored their electronic and nonlinear optical properties. Such research is crucial for advancing materials science, particularly in the field of optoelectronics. The findings demonstrate the compound's potential in high-tech applications due to its considerable nonlinear optical character (Hussain et al., 2020).
Synthesis and Exploration of Heterocyclic Compounds :
- The compound has been utilized in creating libraries of fused pyridine-4-carboxylic acids, including various heterocycles. This work is significant for the development of new chemical entities in pharmaceuticals and materials science (Volochnyuk et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit enzymes like collagen prolyl-4-hydroxylase , while others can bind to metal cations .
Biochemical Pathways
Similar pyrimidine derivatives have been found to suppress downstream signaling pathways of their targets, leading to inhibition of cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Result of Action
Similar pyrimidine derivatives have been found to inhibit cell proliferation and induce cellular apoptosis .
Análisis Bioquímico
Biochemical Properties
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to inhibit the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase (COX) enzymes . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby altering the production of cytokines and other signaling molecules . Additionally, this compound can impact cellular metabolism by inhibiting enzymes that play a role in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with COX enzymes results in the inhibition of their activity, thereby reducing the synthesis of pro-inflammatory mediators . This binding interaction is crucial for its anti-inflammatory effects. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under ambient conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biochemical activity, influencing cellular processes consistently over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits beneficial effects such as anti-inflammatory activity without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been found to inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby altering the metabolic pathways associated with inflammation . Additionally, its interaction with metabolic enzymes can influence the levels of metabolites, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical effects . The compound’s distribution within the body is crucial for its therapeutic efficacy, as it needs to reach specific sites of action to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level .
Propiedades
IUPAC Name |
2-pyridin-4-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKJGOOMSODGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627678 | |
| Record name | 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259807-47-1 | |
| Record name | 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1370270.png)
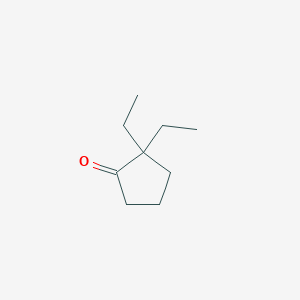
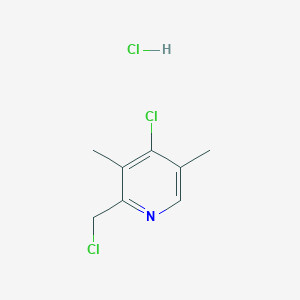
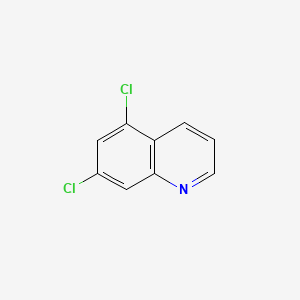
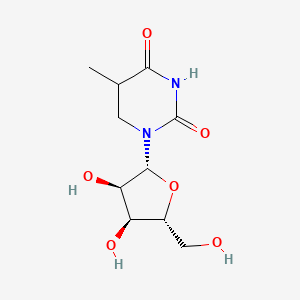
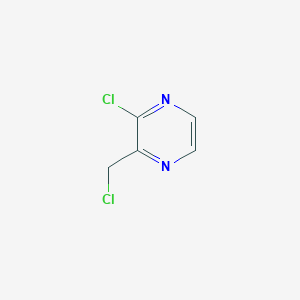
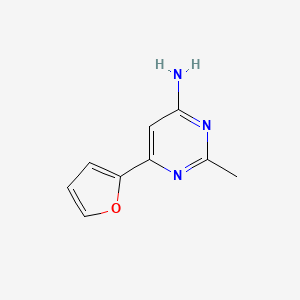

![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)

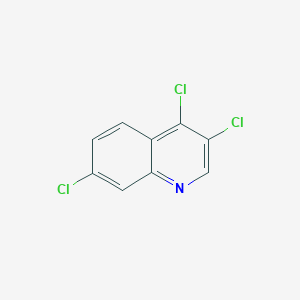

![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)
